T-91825

Übersicht

Beschreibung

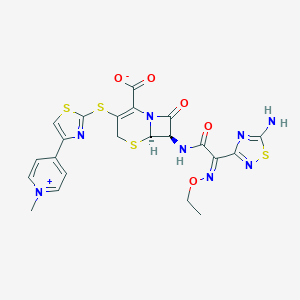

Ceftaroline is a cephalosporin that is the active metabolite of the prodrug ceftaroline fosamil. Used for the treatment of adults with acute bacterial skin and skin structure infections. It has a role as an antibacterial drug, an antimicrobial agent and a drug metabolite. It is a member of 1,3-thiazoles, a cephalosporin, an iminium betaine, an oxime O-ether and a member of thiadiazoles.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität gegen MRSA

T-91825 hat sich als wirksam gegen Methicillin-resistenter Staphylococcus aureus (MRSA) erwiesen, sowohl in vitro als auch in vivo . Es wirkt sowohl gegen grampositive als auch gegen gramnegative Bakterien und bietet ein breiteres Wirkungsspektrum als Medikamente wie Vancomycin und Linezolid, die gegen gramnegative Bakterien inaktiv sind .

Behandlung von Atemwegsinfektionen

Die Verbindung hat in experimentellen Lungenentzündungsmodellen an Mäusen, die durch MRSA verursacht wurden, eine Wirksamkeit bei der Reduzierung der Bakterienzahl in der Lunge gezeigt, was auf ihr Potenzial zur Behandlung von Atemwegsinfektionen beim Menschen hindeutet .

Bekämpfung von Antibiotikaresistenz

Die Fähigkeit von this compound, Resistenzmechanismen wie Extended-Spectrum β-Lactamase (ESBL) und AmpC β-Lactamase zu überwinden, macht es zu einem vielversprechenden Kandidaten zur Bewältigung der wachsenden Antibiotikaresistenz .

Potenzial bei der Behandlung von Hautinfektionen

Aufgrund seiner Wirksamkeit gegen MRSA könnte this compound zur Behandlung von komplizierten Haut- und Weichteilinfektionen (cSSSI) eingesetzt werden, die häufig durch diesen resistenten Bakterienstamm verursacht werden .

Einsatz bei Bakteriämie und Endokarditis

Die bakterizide Wirkung der Verbindung deutet darauf hin, dass sie bei der Behandlung schwerer systemischer Infektionen wie Bakteriämie und Endokarditis wirksam sein könnte, die Mittel erfordern, die die Bakterienlast schnell reduzieren können .

Anwendung bei Knochen- und Gelenkinfektionen

Die Fähigkeit von this compound, gegen MRSA zu wirken, deutet auch auf seine potenzielle Verwendung bei Knochen- und Gelenkinfektionen hin, bei denen MRSA ein häufiger Erreger ist .

Rolle in der chirurgischen Prophylaxe

This compound könnte als prophylaktisches Mittel bei Operationen untersucht werden, insbesondere bei Operationen mit einem hohen Risiko einer MRSA-Kontamination, um postoperative Infektionen zu verhindern

Wirkmechanismus

T-91825, also known as PPI-0903M, is a novel N-phosphono-type cephalosporin . It is the active form of TAK-599 and has shown promising results against both gram-positive and gram-negative bacteria .

Target of Action

The primary targets of this compound are the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . This compound has a high affinity for PBP2a, which is associated with methicillin resistance .

Mode of Action

The antibacterial activity of this compound is similar to that of other β-lactams . It works by binding to PBPs and interfering with cell wall synthesis . Its high affinity for PBP2a makes it particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial cell wall synthesis. By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the cell wall structure leads to cell lysis and death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . It has a serum half-life of 1.6 hours for a single dose and 2.7 hours following multiple doses . The drug has a volume of distribution similar to that of other parenteral cephalosporins . This compound has low protein binding and is excreted by the kidneys . Therefore, dose adjustments may be required in individuals with renal failure .

Result of Action

The result of this compound’s action is the effective killing of bacteria, including MRSA . In vitro studies have shown that this compound causes a more rapid and distinct decrease in viable cells of MRSA strains than other antibiotics like vancomycin and linezolid .

Biochemische Analyse

Biochemical Properties

T-91825 has been found to be active against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . It interacts with penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . This compound has a high affinity for PBP2a, which is associated with methicillin resistance .

Cellular Effects

This compound has shown significant effects on various types of cells. In a time-kill study, this compound showed a more rapid and distinct decrease of viable cells of two MRSA strains than did vancomycin and linezolid in vitro . This suggests that this compound can influence cell function by effectively reducing the population of harmful bacteria.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PBPs. By binding to these proteins, this compound inhibits the synthesis of the bacterial cell wall, leading to cell death . This mechanism of action is similar to other cephalosporins but this compound has a unique advantage due to its high affinity for PBP2a, a protein associated with methicillin resistance .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to be stable and effective over extended periods, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with this compound consistently demonstrating strong antibacterial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. At a dose of 20 mg/kg, this compound significantly decreased bacterial counts in the lungs of mice in an experimental pneumonia model caused by MRSA . This suggests that this compound can be effective at relatively low doses, with higher doses potentially offering increased efficacy.

Transport and Distribution

As a water-soluble compound , it is likely to be distributed throughout the body via the bloodstream

Subcellular Localization

Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13-/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFBRLNVZCCMSV-BIRGHMBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N8O5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172341 | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189345-04-8 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189345-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189345048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTAROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36Z0FHR8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

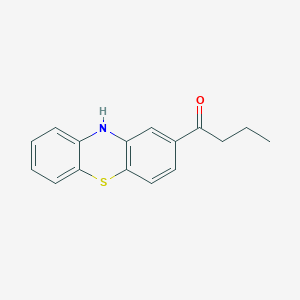

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)

![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)